molecular formula C18H12BrN3O2S B4633292 5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one

Cat. No.: B4633292
M. Wt: 414.3 g/mol
InChI Key: ACZBPTZZBMQUEG-UHFFFAOYSA-N
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Description

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a bromine atom, a hydroxy group, a methylphenyl group, and a sulfanylidene-imidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfanylidene moiety can be reduced to a thiol group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.

Scientific Research Applications

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for developing new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the bromine atom and other functional groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the sulfanylidene-imidazole moiety distinguishes it from other indole derivatives and may contribute to its specific biological effects.

Properties

IUPAC Name

5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-9-2-5-11(6-3-9)22-17(24)15(21-18(22)25)14-12-8-10(19)4-7-13(12)20-16(14)23/h2-8,24H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZBPTZZBMQUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(NC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Reactant of Route 2
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Reactant of Route 3
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Reactant of Route 4
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Reactant of Route 5
Reactant of Route 5
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one
Reactant of Route 6
5-bromo-3-[4-hydroxy-3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]indol-2-one

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